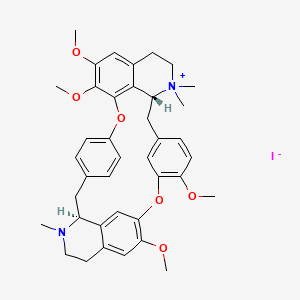

Dimethyltubocurarine Iodide

Descripción

Propiedades

IUPAC Name |

(1S,16R)-9,10,21,25-tetramethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H45N2O6.HI/c1-40-16-14-26-21-33(43-5)35-23-29(26)30(40)18-24-8-11-28(12-9-24)46-39-37-27(22-36(44-6)38(39)45-7)15-17-41(2,3)31(37)19-25-10-13-32(42-4)34(20-25)47-35;/h8-13,20-23,30-31H,14-19H2,1-7H3;1H/q+1;/p-1/t30-,31+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRILZUBJODJELN-LBYXUWKHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H45IN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36653-49-3 | |

| Record name | Dimethyltubocurarine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036653493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYLTUBOCURARINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q5R726FHX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Early Methylation Techniques (1950s)

Initial synthesis involved direct methylation of tubocurarine isolated from Chondrodendron tomentosum or Strychnos toxifera. Key steps included:

-

Alkaloid Extraction : Tubocurarine was extracted using ethanol-acetic acid mixtures, followed by precipitation with ammonia.

-

Methylation : Reacting tubocurarine with methyl iodide (CH₃I) in methanol under reflux (60–70°C for 12–24 hours).

-

Purification : Crystallization from ethanol-water mixtures yielded dimethyltubocurarine iodide with ~40% efficiency.

Limitations : Low yields due to incomplete methylation and side reactions at hydroxyl groups.

Modern Synthetic Approaches

Selective Methylation Using Phase-Transfer Catalysts

Contemporary methods employ phase-transfer catalysts (PTCs) to enhance reaction specificity:

Reagents :

-

Tubocurarine chloride (1 eq)

-

Methyl iodide (3 eq)

-

Tetrabutylammonium bromide (PTC, 0.1 eq)

-

Potassium bicarbonate (KHCO₃, 2 eq)

Procedure :

-

Dissolve tubocurarine chloride and KHCO₃ in water.

-

Add CH₃I and PTC in DCM.

-

Stir vigorously at 50°C for 6 hours.

-

Separate organic layer, evaporate, and recrystallize from ethanol.

Advantages : Reduced side reactions and shorter reaction times.

Solid-Phase Synthesis for Isotopically Labeled Derivatives

For research applications, solid-phase peptide synthesis (SPPS) techniques are adapted:

Steps :

-

Resin Functionalization : Use Rink amide resin (loading: 0.67 mmol/g).

-

Sequential Amino Acid Coupling : Fmoc-protected intermediates with DIC/OxymaPure activation.

-

On-Resin Quaternization : Treat with CH₃I/KHCO₃ in methanol at 70°C for 3 hours.

-

Cleavage and Purification : Trifluoroacetic acid (TFA) cleavage, followed by RP-HPLC.

Industrial-Scale Production

Reaction Optimization for Manufacturing

Industrial protocols prioritize cost-effectiveness and scalability:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 50–70°C | 80–100°C |

| Pressure | Atmospheric | 2–3 bar |

| Methyl iodide excess | 3 eq | 1.5 eq |

| Catalyst | PTC (0.1 eq) | Recyclable ionic liquids |

| Yield | 68–72% | 85–88% |

Key Modifications :

-

Continuous Flow Reactors : Reduce reaction time from hours to minutes.

-

Solvent Recovery Systems : DCM and methanol are recycled, lowering costs.

Crystallization and Polymorphism Control

Post-synthesis crystallization is critical for pharmaceutical-grade material:

Conditions :

-

Solvent: Ethanol-water (7:3 v/v)

-

Cooling rate: 0.5°C/min

-

Seed crystals: Added at 40°C to induce nucleation.

Outcome :

-

Crystal Form I : Needle-shaped, stable under ambient conditions.

-

Particle Size : 50–100 µm (optimized for intravenous suspension).

Analytical Characterization

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% | HPLC (C18 column) |

| Residual Solvents | <50 ppm (DCM) | GC-FID |

| Heavy Metals | <10 ppm | ICP-MS |

| Water Content | <0.5% | Karl Fischer titration |

Análisis De Reacciones Químicas

Types of Reactions

Dimethyltubocurarine iodide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert dimethyltubocurarine iodide into its reduced forms.

Substitution: The iodide ion in the compound can be substituted with other anions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halide salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of dimethyltubocurarine, as well as substituted compounds where the iodide ion is replaced with other anions .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Dimethyltubocurarine iodide operates as a non-depolarizing neuromuscular blocker. It acts by competitively inhibiting the action of acetylcholine at the neuromuscular junction, resulting in muscle relaxation. The compound is characterized by its quaternary ammonium structure, which contributes to its potency and duration of action compared to other neuromuscular blockers.

Clinical Applications

-

Surgical Anesthesia :

- Dimethyltubocurarine iodide is widely used during surgeries to induce muscle relaxation, allowing for easier manipulation of tissues and organs. It provides a controlled environment for anesthesiologists to manage patients effectively during procedures.

-

Electroconvulsive Therapy (ECT) :

- Clinical studies have documented the use of dimethyltubocurarine iodide in patients undergoing electroconvulsive therapy. A report involving 135 injections across 41 patients indicated that the drug effectively facilitated muscle relaxation during ECT sessions, contributing to patient safety and comfort .

- Cardiothoracic Surgery :

Research Findings

A variety of studies have explored the pharmacodynamics and pharmacokinetics of dimethyltubocurarine iodide:

- Comparative Studies : Research comparing dimethyltubocurarine iodide with other neuromuscular blockers has demonstrated its relative safety and efficacy. For instance, studies involving 100 patients highlighted that the muscle relaxation achieved with dimethyltubocurarine was comparable to that of other agents like d-tubocurarine, but with fewer adverse effects .

- Mechanism of Action : The mechanism by which dimethyltubocurarine iodide induces neuromuscular block has been elucidated through various pharmacological studies. Its quaternary structure plays a significant role in its binding affinity to nicotinic receptors at the neuromuscular junction, thereby inhibiting muscle contraction effectively .

Case Studies

- Electroconvulsive Therapy :

- Surgical Outcomes :

Mecanismo De Acción

Dimethyltubocurarine iodide exerts its effects by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding prevents acetylcholine from activating these receptors, thereby inhibiting the depolarization of the muscle membrane and leading to muscle relaxation. The compound’s antagonistic action is reversible and can be counteracted by acetylcholinesterase inhibitors such as neostigmine .

Comparación Con Compuestos Similares

Key Pharmacological Properties:

- Potency : DMTI is approximately 3 times more potent than d-tubocurarine chloride in clinical settings .

- Duration of Action : It exhibits a slightly longer duration of action compared to d-tubocurarine, making it suitable for prolonged surgical procedures .

- Clinical Use : Historically employed in anesthesia and electroshock therapy, DMTI was favored for its reduced histamine release and minimal cardiovascular effects, particularly in cataract surgery and high-risk patients .

Comparison with Similar Compounds

d-Tubocurarine Chloride

Mechanistic Differences :

- DMTI and d-tubocurarine both deplete neurotransmitter stores at high stimulation rates.

Metocurine (Dimethyltubocurarine Analog)

Metocurine, another methylated derivative of d-tubocurarine, shares structural similarities with DMTI but differs in clinical behavior:

Decamethonium Iodide

| Parameter | Dimethyltubocurarine Iodide | Decamethonium Iodide |

|---|---|---|

| Mechanism | Non-depolarizing blocker | Depolarizing blocker |

| Histamine Release | Minimal | None |

| Clinical Use | Long procedures | Short procedures (e.g., intubation) |

Key Contrast :

Decamethonium induces sustained depolarization of the motor end-plate, whereas DMTI competitively inhibits acetylcholine binding .

Gallamine Triethiodide

Pancuronium Bromide

| Parameter | Dimethyltubocurarine Iodide | Pancuronium Bromide |

|---|---|---|

| Histamine Release | Minimal | None |

| Cardiovascular Effects | None | Moderate tachycardia |

| Metabolism | Renal excretion | Hepatic and renal excretion |

Mechanistic Overlap :

Both agents deplete neurotransmitter stores without enhancing fractional release, but pancuronium’s steroid structure confers vagolytic properties absent in DMTI .

Benzoquinonium Chloride

- Prejunctional Action: Similar to d-tubocurarine, benzoquinonium depresses neurotransmitter refilling and increases fractional release, unlike DMTI .

- Toxicity: Higher risk of autonomic side effects compared to DMTI .

Data Tables

Actividad Biológica

Dimethyltubocurarine iodide, also known as metocurine iodide, is a non-depolarizing neuromuscular blocking agent primarily used in anesthesia. It is derived from tubocurarine and has been studied for its pharmacological properties, mechanisms of action, and clinical applications. This article delves into the biological activity of dimethyltubocurarine iodide, presenting relevant research findings, case studies, and data tables.

- Chemical Formula : CHINO

- Molar Mass : 906.63 g/mol

- CAS Number : 569-65-3

- Synonyms : Dimethylchondrocurarine iodide, Dimethyltubocurarinium iodide.

Dimethyltubocurarine iodide functions as a competitive antagonist at the neuromuscular junction. It binds to nicotinic acetylcholine receptors (nAChRs) on the motor end plate, preventing acetylcholine from eliciting muscle contraction. This results in muscle relaxation, which is essential during surgical procedures requiring anesthesia.

Key Mechanistic Insights:

- Receptor Interaction : It primarily targets the neuronal acetylcholine receptor subunits alpha-4 and beta-2, modulating their activity .

- Histamine Release : The compound has been associated with moderate histamine release, which can lead to cardiovascular effects .

Pharmacokinetics

The pharmacokinetic profile of dimethyltubocurarine iodide includes:

- Half-life : Approximately 3 to 4 hours.

- Protein Binding : About 35% in plasma.

- Onset and Duration : The onset of paralysis is dose-dependent; higher doses lead to quicker onset and prolonged effects .

Clinical Applications

Dimethyltubocurarine iodide has been utilized in various clinical settings:

- Anesthesia : As an adjunct to facilitate muscle relaxation during surgical procedures.

- Management of Muscle Spasms : It may be employed in conditions requiring muscle relaxation .

Case Studies and Research Findings

Numerous studies have explored the efficacy and safety profile of dimethyltubocurarine iodide:

- Cardiovascular Effects : A study indicated that dimethyltubocurarine iodide could influence cardiovascular parameters by affecting postganglionic sympathetic activity and histamine release, which are critical for patient monitoring during anesthesia .

- Comparative Safety Profile : Research highlighted that dimethyltubocurarine iodide exhibits a better safety profile compared to other neuromuscular blockers like tubocurarine, with fewer side effects reported in clinical settings .

- Pharmacological Studies : Investigations into its pharmacodynamics revealed that it does not produce side effects similar to those observed with tubocurarine when administered at equipotent doses .

Adverse Effects

Despite its utility, dimethyltubocurarine iodide is not devoid of risks:

- Potential for histamine-mediated reactions leading to hypotension.

- Risk of prolonged neuromuscular blockade if not monitored properly.

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | CHINO |

| Molar Mass | 906.63 g/mol |

| Half-life | 3 to 4 hours |

| Protein Binding | 35% |

| Mechanism | Competitive nAChR antagonist |

| Common Uses | Anesthesia adjunct |

Q & A

Q. What advanced analytical techniques validate dimethyltubocurarine’s mechanism of action in cancer research?

- Methodological Approach: Employ patch-clamp electrophysiology to assess nicotinic acetylcholine receptor (nAChR) blockade in cancer cell lines. Combine with fluorescence-based calcium imaging to quantify intracellular signaling disruption. Compare with d-tubocurarine to evaluate structure-activity relationships for anticancer effects .

Tables for Key Data

Table 1: Comparative Neuromuscular Blocking Potency

| Agent | ED50 (mg/kg) in Mice | Autonomic Margin of Safety | Histamine Release Risk |

|---|---|---|---|

| Dimethyltubocurarine | 0.13 | 5–10× | Low (dose-dependent) |

| d-Tubocurarine | 0.28 | 1–2× | High |

| Sources: |

Table 2: Spectrophotometric Validation Criteria

| Parameter | Acceptable Range | Method |

|---|---|---|

| Molar Absorptivity (E1%) | 72.5–75.5 | UV-Vis at 280 nm |

| Methylation Completeness | ≥98% | NMR/HPLC |

| Sources: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.